5,7-Dioxaspiro[2.5]octan-6-one
Description
Overview of Spirocyclic Chemistry and Nomenclature of 5,7-Dioxaspiro[2.5]octan-6-one
Spiro compounds are defined by the presence of a single atom, the spiroatom, that serves as the junction for at least two rings. wikipedia.org This structural feature distinguishes them from fused ring systems, where two rings share two adjacent atoms. vedantu.com The rings in a spiro compound can be carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing at least one non-carbon atom). wikipedia.org
The nomenclature of spiro compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The prefix "spiro" indicates the presence of a spiro junction. vedantu.com This is followed by square brackets containing the number of atoms in each ring, excluding the spiroatom, listed in ascending order and separated by a period. acdlabs.comyoutube.com The total number of atoms in all rings determines the parent alkane name. vedantu.com
For This compound , the name can be deconstructed as follows:
spiro : Indicates a spirocyclic compound.
[2.5] : Denotes a smaller ring with 2 carbon atoms (a cyclopropane (B1198618) ring) and a larger ring with 5 atoms.
octan : The total number of atoms in the bicyclic system is eight (2 in the small ring + 5 in the large ring + 1 spiroatom).
5,7-Dioxa : Specifies that oxygen atoms replace carbon atoms at positions 5 and 7 of the octane (B31449) backbone.
-6-one : Indicates a ketone functional group at position 6.
Numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiroatom, and proceeds around the small ring, then through the spiroatom, and finally around the larger ring. wikipedia.orgyoutube.com
Historical Context of Spiroketals and Spiro Lactones in Organic Synthesis
The study of spiro compounds dates back to 1900 when von Baeyer first discovered them. cambridgescholars.com Within this broad class, spiroketals and spirolactones have garnered significant attention due to their presence in a wide array of natural products with potent biological activities. rsc.orgrsc.org
Spiroketals , which contain a ketone functionality as part of the spirocyclic core, have been a subject of synthetic interest for decades. benthamdirect.com The stereoselective synthesis of spiroketals has been a particular focus, as the stereochemistry of the spiro center often dictates the biological function of the molecule. beilstein-journals.orgd-nb.info Classical methods for spiroketal synthesis often involve the acid-catalyzed cyclization of a dihydroxyketone. researchgate.net More recent developments have seen the rise of transition metal-catalyzed reactions, offering milder conditions and new pathways for their formation. rsc.org
Spiro lactones , which are cyclic esters incorporated into a spiro ring system, also have a rich history, particularly in medicinal chemistry. wikipedia.org A prominent class of spirolactones are the steroidal spirolactones, developed by G. D. Searle & Co. in the 1950s. wikipedia.org These compounds, such as spironolactone, were found to act as antimineralocorticoids and have been used clinically as potassium-sparing diuretics. wikipedia.org The development of these synthetic steroids highlighted the potential of the spirolactone motif to impart valuable pharmacological properties. acs.org The synthesis of spirolactones has been an active area of research, with numerous methods developed to construct this important structural motif. nih.govacs.org
Structural Distinctions and Importance of the this compound Skeleton
The this compound skeleton possesses a unique combination of structural features that contribute to its chemical reactivity and potential applications. It incorporates a strained cyclopropane ring fused to a six-membered dioxanone ring. The presence of the cyclopropane ring introduces significant ring strain, which can be exploited in ring-opening reactions.
The dioxanone ring contains a carbonate functional group (a carbonyl group flanked by two oxygen atoms within a ring). This functionality is a key feature, as cyclic carbonates are known to be reactive intermediates in organic synthesis. For instance, a related compound, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one, has been studied for its radical ring-opening polymerization. acs.org
The spirocyclic nature of the molecule provides a rigid three-dimensional framework. This rigidity is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets. dndi.orgnih.gov The spiro[2.5]octane core itself has been used as a probe to study the mechanisms of enzymes like cytochrome P450. nih.gov
Derivatives of the spiro[2.5]octane system have shown promise in medicinal chemistry. For example, spiro[2.5]octane-6-carboxamide has been investigated for potential antimicrobial and cytotoxic effects. smolecule.com Furthermore, spiro[2.5]octane-5-carboxylic acid serves as a building block for bioactive compounds with anti-inflammatory and anticancer properties.
Research Landscape and Current Trends in Spiro[2.5]octane-based Compounds
The research landscape for spiro[2.5]octane-based compounds is active and multifaceted, with a strong emphasis on their applications in medicinal chemistry and materials science.
Medicinal Chemistry: A significant trend is the exploration of spirocyclic scaffolds as "privileged structures" in drug discovery. researchgate.net The three-dimensional nature of spirocycles is seen as an advantage for improving drug-like properties, such as potency, selectivity, and metabolic stability. dndi.orgnih.gov Research is ongoing to synthesize and evaluate new spiro[2.5]octane derivatives for various therapeutic targets. For instance, new chiral spiro[2.5]octanones have been synthesized and their stereochemistry investigated. researchgate.net
Synthetic Methodology: The development of novel and efficient synthetic routes to spiro[2.5]octane derivatives remains a key area of research. This includes the development of stereoselective methods to control the configuration of the spirocenter, which is crucial for biological activity. mdpi.com For example, methods for the synthesis of spiro-γ-lactones from conjugated dienes have been developed. acs.org
Polymer Chemistry: The unique reactivity of strained spirocycles, such as those containing a cyclopropane ring, makes them interesting monomers for polymerization. The ring-opening polymerization of vinylcyclopropane (B126155) derivatives bearing a cyclic carbonate moiety, like 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one, can lead to polymers with novel structures and properties. acs.org
Materials Science: The rigid and well-defined three-dimensional structure of spiro compounds makes them attractive for the development of advanced materials. For example, derivatives like 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione are used as monomers in polymer production and as intermediates in the synthesis of fine chemicals. forecastchemicals.comcymitquimica.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
| This compound | 4437-68-7 | C6H8O3 | Contains a cyclopropane ring and a six-membered dioxanone ring. chemicalbook.comchemsrc.com |
| 1-Vinyl-5,7-dioxaspiro[2.5]octan-6-one | Not available | C8H8O3 | A vinyl-substituted derivative studied for radical ring-opening polymerization. acs.org |
| Spiro[2.5]octane | 185-65-9 | C8H14 | The parent carbocyclic spiro compound. nih.gov |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | 5617-70-9 | C8H10O4 | Used as a reagent in the synthesis of bis-benzimidazoles. cymitquimica.comchemspider.com |
| Spiro[2.5]octane-6-carboxamide | Not available | C9H15NO2 | Investigated for potential antimicrobial and cytotoxic activities. smolecule.com |
| Spiro[2.5]octane-5-carboxylic acid | 1314390-66-3 | C9H14O2 | A building block for bioactive compounds. |
Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5,7-dioxaspiro[2.5]octan-6-one |
InChI |
InChI=1S/C6H8O3/c7-5-8-3-6(1-2-6)4-9-5/h1-4H2 |
InChI Key |
CMGPDSINICNLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC(=O)OC2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dioxaspiro 2.5 Octan 6 One and Key Structural Variants
Fundamental Synthetic Approaches to the Spiro[2.5]octane Core
The construction of the spiro[2.5]octane skeleton is the foundational step for accessing its various functionalized derivatives. Key methods include cyclopropanation and ring-closing metathesis.
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a cornerstone for building the spiro[2.5]octane system. This typically involves a formal [2+1] cycloaddition. vulcanchem.com Several distinct methods are employed:
Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid to react with an alkene, forming the cyclopropane ring. The presence of directing groups like oxygen or nitrogen can enhance both reactivity and stereoselectivity. rsc.org
Michael-Initiated Ring Closure (MIRC): This powerful strategy enables the asymmetric synthesis of chiral cyclopropanes with high stereoselectivity. rsc.org It involves the addition of a nucleophile to an electron-deficient alkene (Michael addition), followed by an intramolecular ring closure. Bifunctional catalysts, such as those based on urea (B33335) or thiourea, can activate both the nucleophile and electrophile through hydrogen bonding, facilitating the reaction. rsc.org
Transition Metal-Catalyzed Decomposition of Diazo Compounds: This versatile method involves the reaction of a diazoalkane with a late transition metal catalyst to generate a metal carbenoid. This intermediate then transfers to an alkene, such as an α,β-unsaturated carbonyl compound, to form the cyclopropane ring. rsc.org
Methylenation of α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with sulfoxonium methylides is a convenient method for synthesizing functionally substituted cyclopropanes. researchgate.net This strategy has been successfully used in the synthesis of chiral spiro[2.5]octanones. researchgate.net
From 1,3-Dicarbonyl Compounds: 2,3-Nonsubstituted 1,1-diacylcyclopropanes can be synthesized from 1,3-dicarbonyl compounds through double alkylation with 1,2-dibromoethane (B42909). jst.go.jp
A notable example is the synthesis of spiro[2.5]octane-4,8-dione from 1,3-cyclohexanedione (B196179) using (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, which proceeds in high yield. jst.go.jp
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and spirocyclic systems. researchgate.net This method is particularly effective for creating larger rings fused to a smaller ring. For instance, RCM has been successfully employed in the synthesis of spirooxetane compounds with a tetrahydrofuran (B95107) (THF) core using a Grubbs' II catalyst. researchgate.netnuph.edu.ua The general strategy involves the formation of a diene precursor followed by an intramolecular metathesis reaction to close the ring. While highly effective for certain spirocyclic systems, its direct application to the spiro[2.5]octane core from acyclic precursors is less commonly reported than cyclopropanation strategies.
Targeted Synthesis of 5,7-Dioxaspiro[2.5]octan-6-one (Lactone)
The synthesis of the target lactone, this compound, requires specific strategies to form the 1,3-dioxan-2-one (B34567) ring fused at the spiro-center of the cyclopropane.
A key intermediate for the synthesis of this compound and related structures is 1,1-bis(hydroxymethyl)cyclopropane (B119854). This diol serves as a versatile building block for introducing the dioxa-system.
Several synthetic routes to 1,1-bis(hydroxymethyl)cyclopropane have been reported:
Reduction of Diethyl 1,1-cyclopropanedicarboxylate: This common method involves the reduction of the corresponding diester with a reducing agent like lithium aluminum hydride (LiAlH₄). psu.edu However, large-scale production can be challenging due to the handling of the metal hydride and the resulting metal hydroxide (B78521) by-products. google.com An alternative is the gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylate ester over a copper-supported catalyst. google.com
From Dibromoneopentyl Glycol: An efficient synthesis involves the reaction of dibromoneopentyl glycol with zinc powder. scientific.netresearchgate.net The dibromoneopentyl glycol itself can be prepared from pentaerythritol (B129877) and hydrobromic acid. scientific.netresearchgate.net
From Diethyl Malonate and 1,2-dihaloethane: Diethyl 1,1-cyclopropanedicarboxylate can be prepared from the reaction of diethyl malonate and 1,2-dichloroethane (B1671644) or 1,2-dibromoethane in the presence of a phase transfer catalyst, followed by reduction. psu.edu
Once obtained, 1,1-bis(hydroxymethyl)cyclopropane can be reacted with aldehydes or ketones in the presence of an acid catalyst to form 5,7-dioxaspiro[2.5]octanes. google.com
The formation of the lactone (cyclic carbonate) ring in this compound involves the cyclization of 1,1-bis(hydroxymethyl)cyclopropane with a phosgene (B1210022) equivalent. The synthesis of a related compound, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one, has been described, indicating the feasibility of forming this specific lactone structure. acs.org
Cascade reactions also provide a pathway to spirocyclic γ-lactones. For example, a Beckwith-Dowd ring expansion cascade involving cyclopentanone (B42830) and cyclohexanone (B45756) derivatives can lead to spirofused γ-lactones. nih.gov Additionally, alkoxycarbonyl radical cyclization offers a route to spirolactones. nih.gov Photoinduced intramolecular cyclization of allyl acrylates is another modern approach to synthesizing fully substituted spiro-γ-butyrolactones. bohrium.com
Synthesis of Key Derivatives and Related Compounds
The synthetic methodologies described can be adapted to produce a variety of derivatives of the 5,7-dioxaspiro[2.5]octane core.
A closely related compound is 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione . This compound is synthesized via the cyclocondensation of cyclopropane-1,1-dicarboxylic acid with an isopropylidene derivative, such as isopropenyl acetate, in an acidic environment. orgsyn.org It serves as an important intermediate in the synthesis of other complex molecules.
Another related structure is 6-Oxaspiro[2.5]octane-5,7-dione . A common synthesis for this compound involves the cyclization of (1-carboxymethyl-cyclopropyl)acetic acid with acetic anhydride (B1165640) at elevated temperatures.
The synthesis of various substituted 5,7-dioxaspiro[2.5]octanes can be achieved by reacting 5,5-bis(chloromethyl)-1,3-dioxane derivatives with zinc dust. For example, 6-methyl-6-phenyl-5,7-dioxaspiro[2.5]octane can be obtained from 2-methyl-2-phenyl-5,5-bis(chloromethyl)-1,3-dioxane. google.com
Synthesis of 1-Vinyl-5,7-dioxaspiro[2.5]octan-6-one
Reaction of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane (B1649605) with Chloroformates
A primary method for the synthesis of 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one involves the reaction of 1,1-bis(hydroxymethyl)-2-vinylcyclopropane with a chloroformate, such as ethyl chloroformate. researchgate.netacs.org This procedure is a key step in creating a vinylcyclopropane (B126155) that contains a cyclic carbonate moiety. researchgate.net
The synthesis begins with the preparation of the precursor, 1,1-bis(hydroxymethyl)-2-vinylcyclopropane. This is achieved by the reduction of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane with lithium aluminum hydride in ether, which yields the desired diol in high purity (86% yield). acs.org
The subsequent cyclization reaction is carried out by treating the diol with ethyl chloroformate in tetrahydrofuran (THF). acs.org This reaction leads to the formation of the target spiro compound, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one. researchgate.netacs.org The structure of the resulting product has been confirmed through various analytical techniques, including NMR and IR spectroscopy, as well as elemental analysis. acs.org Radical polymerization of this monomer has been shown to produce polymers with number-average molecular weights (Mn) in the range of 14,100 to 15,500. researchgate.net
Table 1: Synthesis of 1-Vinyl-5,7-dioxaspiro[2.5]octan-6-one
| Reactants | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane | Ethyl Chloroformate | THF | 1-Vinyl-5,7-dioxaspiro[2.5]octan-6-one | Not specified | researchgate.netacs.org |
| 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane | Lithium Aluminum Hydride | Ether | 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane | 86% | acs.org |
Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Cyclocondensation of Meldrum's Acid Derivatives with Ketones
The synthesis of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is commonly achieved through the cyclocondensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivatives with ketones. clockss.org This reaction is a versatile method for creating the spirocyclic dione (B5365651) structure. The reactivity of Meldrum's acid at its C-5 position makes it susceptible to electrophilic attack, which is a key aspect of this synthesis. clockss.org
In a typical procedure, Meldrum's acid is reacted with a suitable ketone in the presence of a catalyst. For example, the reaction between Meldrum's acid and p-anisaldehyde can be facilitated by a sulfoxonium ylide and a base like triethylamine (B128534) (NEt3) in ethyl acetate. rsc.org This general approach can be adapted to produce a variety of substituted spiro[2.5]octane-4,8-diones.
Improved and Scalable Industrial Production Methods
For industrial-scale production, alternative and more efficient methods have been developed. One such method involves the reaction of 5,5-bis(chloromethyl)-1,3-dioxane derivatives with zinc dust in the presence of sodium iodide as a catalyst. This process is conducted at elevated temperatures (150-200°C) and can produce high yields (85-90%) of the desired 5,7-dioxaspiro[2.5]octane derivatives. google.com For instance, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane can be obtained in 87.5% yield from 2,2-dimethyl-5,5-bis(chloromethyl)-1,3-dioxane at 200°C. google.com
Another scalable approach starts from 1,3-dichloroacetone (B141476) and neopentyl glycol, which are reacted to form 2,2-bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane in 97% yield. orgsyn.org This intermediate can then be further processed to obtain the target spiro compound. These methods are advantageous for large-scale synthesis due to their high efficiency and the availability of the starting materials. google.com
Alternative Synthetic Routes and Process Optimization
Research into alternative synthetic routes aims to improve yields, reduce reaction times, and utilize more environmentally friendly reagents. One alternative involves the use of cyclopropane-1,1-dicarboxylic acid and isopropylidene derivatives in an acidic environment to facilitate cyclization. Purification of the final product is typically achieved through recrystallization or chromatography.
Process optimization often focuses on reaction conditions such as temperature, catalyst choice, and solvent. For example, in the cyclocondensation reaction, screening different bases and controlling the temperature can significantly impact the yield and purity of the product. rsc.org The reaction of 1-benzoyl-2-butyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione can be carried out in toluene (B28343) at reflux for 3 hours using Sc(OTf)3 as a catalyst. rsc.org
Table 2: Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Meldrum's acid derivative | Ketone | Base (e.g., NEt3) | Ethyl Acetate | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione derivative | Varies | rsc.org |
| 2,2-Dimethyl-5,5-bis(chloromethyl)-1,3-dioxane | Zinc dust | Sodium Iodide | Not specified | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane | 87.5% | google.com |
| Cyclopropane-1,1-dicarboxylic acid | Isopropylidene derivative | Acid | Not specified | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Not specified |
Synthesis of Spiro Thia-Analogs (e.g., 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide)
The synthesis of spiro thia-analogs, such as 5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide, introduces a sulfur atom into the spirocyclic framework. This compound, also known as 1,1-cyclopropanedimethanol, cyclic sulfite, is used as a reagent in the synthesis of pharmacologically active molecules like benzothiazole (B30560) and thiazole (B1198619) substituted benzyl (B1604629) alcohols, which act as potent LTD4 antagonists. pharmaffiliates.com The molecular formula for this compound is C5H8O3S. pharmaffiliates.comsimsonpharma.com
A related compound, 5,7-dioxa-6-thiaspiro[2.5]octane 6,6-dioxide, with the molecular formula C5H8O4S, has also been synthesized. chemscene.com The synthesis of these thia-analogs typically involves the reaction of 1,1-cyclopropanedimethanol with a sulfur-containing reagent.
Stereoselective Synthesis and Enantiopure Approaches to Spiro[2.5]octan-6-one Systems
The generation of stereochemically defined spirocyclic systems is a significant challenge in organic synthesis. For spiro[2.5]octan-6-one derivatives, controlling the stereochemistry at the spirocyclic center is crucial, particularly for applications in medicinal chemistry and materials science where specific three-dimensional arrangements are often required for desired activity or properties.
A notable advancement in the stereoselective synthesis of highly substituted cyclopentanes involves a palladium-catalyzed diastereo- and enantioselective formal [3+2]-cycloaddition. nih.gov This method has been successfully applied to reactions involving vinylcyclopropane derivatives, including a close structural analog of the target compound, 6,6-dimethyl-1-vinyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Table 1, Entry 1). nih.gov In a reaction with 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the cycloaddition proceeded to yield a highly functionalized spiro compound. nih.gov The reaction conditions, employing a palladium dibenzylideneacetone-chloroform complex and a chiral ligand, were optimized to achieve high yields and stereoselectivity. nih.gov
The modulation of electronic properties of both the vinylcyclopropane and the electron-deficient olefin partner is key to achieving high levels of stereocontrol. nih.gov For instance, the use of a di(trifluoroethyl) ester analogue of the olefin led to slightly improved diastereocontrol in some cases. nih.gov The enantiomeric excess (e.e.) of the major and minor diastereomers can be determined using chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Another strategy for achieving enantiopurity in spirocyclic systems involves the use of chiral auxiliaries. For example, in the synthesis of spiro[3.3]heptane derivatives, Ellman's sulfinamide has been used as a chiral auxiliary. researchgate.net This approach, involving a modified Strecker reaction of racemic spirocyclic ketones, allows for the separation of diastereomers, ultimately leading to enantiopure amino acid analogs after cleavage of the auxiliary. researchgate.net Although applied to a different spirocyclic system, this methodology highlights a viable strategy for obtaining enantiopure spiro[2.5]octan-6-one derivatives.
Kinetic resolution is another powerful tool for accessing enantiopure compounds. A practical asymmetric synthesis of enantiopure spiro researchgate.netresearchgate.netnonane-1,6-dione utilizes a bioreduction with baker's yeast as the key step to resolve a racemic ketone precursor. wikipedia.org This method allows for the gram-scale preparation of both enantiomers with excellent enantiopurities (up to >99% e.e.). wikipedia.org Such biocatalytic approaches could potentially be adapted for the resolution of racemic this compound.
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|---|---|
| 1 | 6,6-dimethyl-1-vinyl-5,7-dioxaspiro[2.5]octane-4,8-dione | 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Pd(dba)CHCl₃ / (R,R)-L₃ chiral ligand | 84% | 2.1:1 | Data not fully specified in source |
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.org When evaluating synthetic routes for compounds like this compound, several metrics can be employed to assess their environmental performance.
Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comsavemyexams.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com Addition reactions, where all reactant atoms are incorporated into the final product, have a 100% atom economy and are considered ideal from this perspective. google.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. savemyexams.com The synthesis of 5,7-dioxaspiro[2.5]octanes via the reaction of a 5,5-bis(chloromethyl)-1,3-dioxane with zinc dust involves the formation of zinc chloride as a byproduct, thus lowering the atom economy. nih.gov
The Environmental Factor (E-factor) provides a broader measure of the waste generated in a process. libretexts.org It is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies less waste and a greener process. libretexts.org The E-factor considers all waste, including reaction byproducts, solvent losses, and process aids.
Reaction Mass Efficiency (RME) is another useful metric, calculated as the mass of the isolated product divided by the total mass of reactants used in the reaction. researchgate.net This metric takes into account both the chemical yield and the stoichiometry of the reaction. researchgate.net
Process Mass Intensity (PMI) is a comprehensive metric, particularly relevant in the pharmaceutical industry, that considers the total mass input (raw materials, solvents, water, reagents) relative to the mass of the final product. mdpi.com
A patent describing the synthesis of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane from 2,2-dimethyl-5,5-bis(chloromethyl)-1,3-dioxane reports high yields (87.5%) but requires high temperatures (200°C), which has significant energy demands. nih.gov Furthermore, the use of zinc dust in stoichiometric amounts generates considerable inorganic waste.
| Metric | Definition | Significance for Greener Synthesis |
|---|---|---|
| Atom Economy | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100% | Maximizes the incorporation of reactant atoms into the final product, minimizing waste at the molecular level. primescholars.comgoogle.com |
| Environmental Factor (E-Factor) | Total mass of waste / Mass of product | Provides a direct measure of the amount of waste generated per unit of product. A lower value is better. libretexts.org |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Combines yield and stoichiometry to give a more practical measure of a reaction's efficiency. researchgate.net |
| Process Mass Intensity (PMI) | Total mass input / Mass of final product | A holistic metric that assesses the overall efficiency of an entire process, including all materials used. mdpi.com |
Chemical Reactivity and Transformation of 5,7 Dioxaspiro 2.5 Octan 6 One
Ring-Opening Reactions of the Lactone Moiety
The lactone portion of the molecule is a primary site for chemical reactions, particularly those involving nucleophilic attack at the carbonyl carbon. These reactions typically lead to the cleavage of the six-membered ring.
Nucleophilic Ring-Opening Pathways
The ring-opening of the lactone can proceed through two main pathways: scission of the O-acyl bond or the O-alkyl bond. mdpi.com The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions. mdpi.com Hard nucleophiles under neutral or acidic conditions tend to favor O-alkyl cleavage, whereas softer nucleophiles under basic conditions typically result in O-acyl cleavage. mdpi.com
Studies on related spirocyclic compounds illustrate these pathways. For example, the reaction of 1-aryl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-diones with nucleophiles like sodium methoxide (B1231860) or ammonium (B1175870) hydroxide (B78521) leads to the exclusive formation of E-1-methoxy-carboyl-2-aryl-cyclopropanecarboxylic acids or Z-1-carbamoyl-2-aryl(alkyl)cyclopropanecarboxylic acids, respectively. clockss.org This demonstrates a selective nucleophilic attack on one of the carbonyl groups, leading to the opening of the dioxane-dione ring. clockss.org Similarly, the reaction of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with amines can lead to the formation of pyrrolidinone structures. researchgate.net
The significant ring strain within spirocyclic structures can facilitate these nucleophilic attacks, leading to ring-opening under relatively mild conditions. vulcanchem.com
Table 1: Examples of Nucleophilic Ring-Opening Reactions on Related Spirocyclic Lactones
| Spirocyclic Compound | Nucleophile | Product | Reference |
|---|---|---|---|
| 1-Aryl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Sodium Methoxide (NaOMe) | E-1-Methoxy-carboyl-2-aryl-cyclopropanecarboxylic acid | clockss.org |
| 1-Aryl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Ammonium Hydroxide (NH₄OH) | Z-1-Carbamoyl-2-aryl(alkyl)cyclopropanecarboxylic acid | clockss.org |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Amines | Pyrrolidinone derivatives | researchgate.net |
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of 5,7-Dioxaspiro[2.5]octan-6-one and its derivatives is a critical aspect of their chemical profile. Generally, oxygen-containing spirocyclic lactones are more resistant to hydrolysis compared to their nitrogen (aza) analogs due to the weaker polarization of the C-O bond versus the C-N bond. However, under specific conditions, hydrolysis can lead to degradation.
For instance, the hydrolysis of the related compound 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile in aqueous dioxane with hydrogen bromide yielded a mixture of 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid and another pyrrol-2-olate product. researchgate.net When the same compound was hydrolyzed with sulfuric acid, the reaction was accompanied by nitrogen migration, indicating complex degradation pathways under strong acidic conditions. researchgate.net The thermal degradation of thermosets prepared from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has also been studied, highlighting the potential for ring-opening and decomposition at elevated temperatures. upc.edu
Reactions of the Cyclopropane (B1198618) Ring
The cyclopropane ring is a highly strained system, possessing significant π-character, which makes it reactive towards ring-opening and rearrangement reactions. rsc.org The presence of electron-accepting groups, such as the adjacent lactone, enhances the electrophilicity of the cyclopropane carbons, making them susceptible to attack. nih.gov
Electrophilic Attack on the Cyclopropane System
Cyclopropanes bearing electron-accepting groups are considered potent σ-electrophiles. nih.gov The spiro-fusion of the cyclopropane to the lactone ring locks the carbonyl groups in an orientation that facilitates charge delocalization in the transition state of a nucleophilic attack on the cyclopropane, thereby enhancing its electrophilic character. nih.gov This activation allows the cyclopropane to react with a variety of nucleophiles in polar, ring-opening reactions. nih.gov
Ring-Opening and Rearrangement Reactions of the Cyclopropane
The high ring strain of approximately 115 kJ/mol provides a strong thermodynamic driving force for reactions that open the three-membered ring. rsc.org A notable reaction is the ring expansion of Meldrum's acid-derived spirocyclopropanes. When treated with stabilized sulfonium (B1226848) ylides, compounds like 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergo a highly diastereoselective ring expansion to form spirocyclobutanes. rsc.orgrsc.org This transformation proceeds via a nucleophilic attack of the ylide on an electrophilic carbon of the cyclopropane ring, followed by an Sₙ2-type C-cyclization to yield the expanded four-membered ring. rsc.org
Table 2: Ring Expansion of a Substituted Spirocyclopropane
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Dimethylsulfonium benzoylmethylide | 1-benzoyl-7,7-dimethyl-2-phenyl-6,8-dioxaspiro[3.5]nonane-5,9-dione | 75% | rsc.orgrsc.org |
Other ring-opening and rearrangement reactions can be catalyzed by transition metals. For example, spirocyclopropyl oxindoles can undergo ring expansion catalyzed by palladium(II) or nickel(II) complexes. acs.orgepa.gov Thermal rearrangements, such as the Cloke-Wilson rearrangement, which converts cyclopropyl (B3062369) ketones into dihydrofurans, also exemplify the tendency of strained cyclopropane rings to rearrange into more stable five-membered rings. rsc.org
Functional Group Transformations on the Spiro Skeleton
Beyond the characteristic ring-opening reactions, the spiro skeleton of this compound and its derivatives can undergo various functional group transformations. These modifications can alter the molecule's properties and allow for the synthesis of diverse structures.
The products of lactone ring-opening, such as the functionalized cyclopropanecarboxylic acids, can serve as intermediates for further reactions. clockss.org For example, a carboxylic acid derivative can be converted to an isocyanate via a Curtius-type reaction. clockss.org The ring-expansion reaction that converts the spiro[2.5]octane system into a spiro[3.5]nonane system is a prime example of a skeletal transformation. rsc.orgrsc.org
Furthermore, if the core spirocycle contains other functional groups, they can be manipulated while preserving the spiro structure. In related spirocyclic systems like 2,5-dioxaspiro[3.4]octanes, a primary alcohol has been converted to its corresponding mesylate, which then serves as a precursor for synthesizing amines via nucleophilic substitution with sodium azide (B81097) followed by a Staudinger reaction, or bromides via substitution with lithium bromide. nuph.edu.ua These examples highlight the versatility of the spirocyclic framework for further synthetic elaboration.
Oxidation and Reduction Chemistry of Carbonyl Groups and Other Functionalities
The reactivity of spirocyclic compounds like 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a derivative of the parent compound, is significantly influenced by its functional groups. The presence of ester groups allows for a range of oxidative and reductive transformations.
Oxidation: The oxidation of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione can lead to the formation of cyclopropane-1,1-dicarboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are typically employed for such transformations. In some cases, oxidation can also convert methyl groups to ketones. vulcanchem.com
Reduction: Conversely, the ester functionalities can be reduced to alcohols. Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly used for these reduction reactions. The major reduction product of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is cyclopropane-1,1-dimethanol.
A summary of these reactions is presented in the table below.
| Reaction Type | Reagents | Major Product(s) |
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Cyclopropane-1,1-dicarboxylic acid |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Cyclopropane-1,1-dimethanol |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key reaction pathway for this compound and its derivatives. The strained spirocyclic system is susceptible to ring-opening reactions initiated by nucleophiles.
For instance, 6-Oxaspiro[2.5]octane-5,7-dione can undergo nucleophilic substitution with nucleophiles like amines or thiols under mild to moderate conditions. Similarly, the chlorine atom in methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a primary site for nucleophilic substitution, reacting with sodium azide or potassium thiocyanate (B1210189) via an SN2 mechanism. vulcanchem.com
The reaction of 1-aryl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-diones with sodium azide results in the formation of 5-(2-azido-2-arylethyl) Meldrum's acids. clockss.org Furthermore, treatment of 1-aryl(alkyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-diones with sodium methoxide or ammonium hydroxide leads to the exclusive formation of E-1-methoxycarbonyl-2-aryl-cyclopropanecarboxylic acids or Z-1-carbamoyl-2-aryl(alkyl)cyclopropanecarboxylic acids, respectively. clockss.org
Mechanistic Studies of Key Reactions
Elucidation of Reaction Intermediates
The synthesis of various compounds using this compound derivatives often proceeds through identifiable intermediates. For example, in the preparation of a montelukast (B128269) side chain intermediate, 6-halogenated methyl-5,7-dioxaspiro google.comoctane (B31449) is treated with an organic base to form the active intermediate 6-methylene-5,7-dioxaspiro[2.5]octane. google.com
In the synthesis of certain pyrrole (B145914) derivatives, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione reacts with an aroylpyrrole in the presence of a strong base to form a sodium salt intermediate, specifically 2-benzoyl-1-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)ethyl]pyrrole. google.com
The oxidation of cyclopropanols is presumed to proceed through the intermediate formation of O- and C-centered radicals. beilstein-journals.org
Kinetic and Thermodynamic Parameters of Transformations
While comprehensive kinetic and thermodynamic data for the parent compound are not extensively detailed in the provided context, some information is available for its derivatives. The thermochemistry of organic compounds, including enthalpies of formation and reaction, can be determined using calorimetry. wiley-vch.de For instance, a study on 6,6-Dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione reported a half-life of 1.2 hours in a water/acetonitrile mixture, indicating its relative reactivity in ring-opening reactions.
Reactivity of Specific Derivatives
Reactions of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with Amines and Other Nucleophiles
The reaction of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with aromatic amines has been a subject of study, with some literature requiring correction regarding the structure of the resulting products. researchgate.net Research has shown that this Meldrum's acid derivative undergoes ring-opening addition reactions with various nucleophiles. researchgate.net
This derivative serves as a key intermediate in the synthesis of various biologically active molecules. For example, it is used as a reagent to synthesize bis-benzimidazoles, which are inhibitors of Type II dihydrofolate reductase. chemicalbook.inlookchem.com The reaction involves the interaction of the spiro compound with specific molecular targets, often leading to the formation of complex heterocyclic structures.
The table below summarizes some of the nucleophilic reactions of this derivative.
| Nucleophile | Product Type |
| Pyrroles | Pyrrolidinones |
| Guanines | Not specified |
| Meldrum's acid | Not specified |
| Acetamidomalonic esters | Not specified |
| Aromatic amines | Pyrrolidinone derivatives |
Homo-Michael Additions for Quaternary Carbon Center Construction
The reactivity of spiro-activated cyclopropanes suggests that the strained three-membered ring in This compound could potentially act as a Michael acceptor. In a hypothetical homo-Michael addition, a nucleophile would attack the cyclopropane ring, leading to ring opening and the formation of a new carbon-carbon bond. If the nucleophile is an enolate, this process could theoretically lead to the creation of a quaternary carbon center. However, without experimental data from peer-reviewed sources, any description of reaction conditions, substrates, and product yields would be speculative.
Consequently, the generation of detailed research findings and interactive data tables for the homo-Michael addition of This compound is not possible at this time due to the absence of specific information in the scientific domain. Further research would be required to explore and document the reactivity of this particular compound in the context of quaternary carbon center construction via homo-Michael additions.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformational preferences of 5,7-dioxaspiro[2.5]octane systems. Both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the relative configurations of substituents and understanding the conformational dynamics of the spirocyclic framework. researchgate.net
In derivatives of this spirocycle, the analysis of coupling constants and chemical shifts in ¹H NMR spectra allows for the determination of the relative stereochemistry of substituents on the cyclopropane (B1198618) and dioxane rings. For instance, in substituted 1,4-dioxaspiro[4.5]decanes, which share a similar spiro-heterocyclic motif, the chair conformation of the six-membered ring is a common feature, with bulky substituents preferentially occupying the equatorial position to minimize steric strain. researchgate.net The chemical shifts of the spiranic carbon and other key nuclei in ¹³C NMR are also sensitive to the torsional strain and non-bonding interactions within the molecule, providing further conformational insights. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, are often employed to conclusively assign complex spectra and establish through-bond and through-space correlations, which are vital for unambiguous stereochemical assignments. acs.orgpitt.edu
Table 1: Representative NMR Data for 5,7-Dioxaspiro[2.5]octane Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Key Observations | Reference |
|---|---|---|---|---|
| A substituted 1,5-oxazaspiro[5.5]undecane | ¹³C, ¹⁵N, ¹⁷O | Varies | Chemical shifts and γ-gauche effects indicate relative structural stabilities. | researchgate.net |
| Epoxy- and epidioxy-bridged tetrahydropyran (B127337) derivatives | ¹³C | Varies | Useful for distinguishing between similar substructures. | researchgate.net |
This table is illustrative and compiles data from related spirocyclic systems to demonstrate the application of NMR in conformational and stereochemical analysis. Specific data for the parent compound was not available in the search results.
X-ray Crystallography for Solid-State Structural Elucidation and Conformation
X-ray crystallography provides unequivocal proof of the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and absolute configuration.
For derivatives of 5,7-dioxaspiro[2.5]octan-6-one, X-ray diffraction analysis has been crucial in confirming the conformation of the spirocyclic system. rsc.org In many analogous spiroacetals, the six-membered dioxane ring adopts a chair conformation, which is the most stable arrangement, minimizing both angular and torsional strain. researchgate.netacs.org The cyclopropane ring, being a rigid three-membered ring, imposes significant geometric constraints on the spiro center. The precise puckering parameters of the dioxane ring and the orientation of substituents can be determined from the crystallographic data. For example, in related spiro compounds, X-ray structures have confirmed the trans-diaxial or diequatorial orientation of substituents, which is often predicted by NMR studies. acs.org
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. Analysis of the crystal structure of this compound derivatives reveals how these molecules interact with each other in the solid state. These interactions can influence the physical properties of the compound, such as its melting point and solubility. The specific details of these interactions, including the distances and angles of hydrogen bonds, can be meticulously mapped from the crystallographic data. beilstein-journals.org
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.org
Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound's structure. For spiro compounds, fragmentation at the spiro junction is a common pathway. aip.org For example, in the mass spectrum of 2,2-dimethyl-1-oxaspiro[2.5]octane, a related spirocycle, the most intense peak corresponds to the [M–C₃H₆]⁺· radical cation, representing the loss of the dimethyl-substituted part of the oxirane ring. aip.org Studying these fragmentation pathways provides valuable information for structural elucidation, especially when dealing with unknown derivatives.
Table 2: High-Resolution Mass Spectrometry Data for a Derivative
| Derivative | Ionization Mode | Calculated m/z | Found m/z |
|---|
This data is for a specific derivative and illustrates the accuracy of HRMS in confirming molecular formulas. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.samdpi.com These techniques are excellent for identifying the functional groups present in a compound.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations of the dione (B5365651) moiety, typically in the region of 1700-1800 cm⁻¹. The C-O-C (ether) stretching vibrations of the dioxane ring would also give rise to characteristic bands. esisresearch.org The presence of the cyclopropane ring can be identified by C-H stretching vibrations at higher frequencies (around 3000-3100 cm⁻¹) compared to saturated alkanes. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule, making them complementary techniques. ksu.edu.sa For instance, the symmetric vibrations of the spirocyclic backbone might be more prominent in the Raman spectrum.
Table 3: Spectroscopic Techniques for 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
| Technique | Details | Source of Sample |
|---|---|---|
| FTIR | KBr WAFER | Tokyo Kasei Kogyo Company, Ltd. |
| ATR-IR | ATR-Neat (DuraSamplIR II) | Alfa Aesar, A Johnson Matthey Company |
This table provides an overview of the vibrational spectroscopy techniques that have been applied to a closely related compound. nih.gov
Chiroptical Spectroscopy (e.g., CD/ORD) for Enantiomeric Purity and Absolute Configuration (If Applicable to Chiral Variants)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Detailed DFT studies on spiro-type functional dyes have demonstrated that the two spiro rings are highly twisted. researchgate.net The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. For instance, a study on a spiro compound, 3-(2-(2-hydroxyphenyl)hydrazono)-1,5-dioxaspiro[5.5]undecane-2,4-dione, revealed a large HOMO-LUMO gap of 3.714 eV, implying high stability. researchgate.net
Reactivity descriptors, derived from DFT calculations, can predict the most likely sites for electrophilic and nucleophilic attacks. A detailed computational study on spiro[indene-2,2′- smolecule.comoxathiazine]-1,3-diones utilized DFT with the B3LYP functional to identify electrophilic and nucleophilic centers, which is essential for understanding interaction mechanisms, for example, with biological molecules like DNA. tandfonline.comnih.gov The electrophilicity index is another key descriptor that has been successfully used to model toxicological properties in other classes of compounds, showcasing its potential for assessing the reactivity of novel spirocycles. nih.gov
Table 1: Representative DFT-Calculated Properties for a Spirocyclic Compound (Data is illustrative for a related spiro compound, not 5,7-Dioxaspiro[2.5]octan-6-one)
| Property | Value | Source |
|---|---|---|
| HOMO Energy | -5.936 eV | researchgate.net |
| LUMO Energy | -2.222 eV | researchgate.net |
Conformational Analysis and Energy Minima Calculations
The spirocyclic junction in compounds like this compound imposes significant conformational rigidity, yet allows for different spatial arrangements of the constituent rings. Conformational analysis is essential for identifying the most stable three-dimensional structures (energy minima) and understanding how the molecule's shape influences its properties and interactions.
Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the potential energy surface of spirocycles. Studies on spiroisatin-based N-acyl hydrazones, for example, have used potential energy scans to identify stable cis and trans conformers, finding only a small energy difference between them, which confirms their coexistence in solution. rsc.org For peptidomimetics containing ferrocene-based spiro units, DFT and X-ray studies have shown that heterochiral structures are more suited for forming specific secondary structures like β-turns. mdpi.com
The unique stereoelectronic constraints imposed by the spiro system, such as ring strain, can favor specific reaction pathways, like ring-opening reactions. The conformational preferences of the transition states in reactions involving spirocycles are a key area of investigation. For related spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones, the diastereomeric outcome of the reaction could be rationalized by the conformational analysis of the precursors.
Prediction of Reaction Pathways and Transition States
Computational chemistry plays a vital role in mapping out potential reaction pathways and identifying the associated transition states, thereby predicting the feasibility and selectivity of chemical reactions. For this compound, the strained cyclopropane (B1198618) ring and the lactone functionality suggest a rich and complex reactivity, particularly in ring-opening reactions.
While specific studies on this compound are not prevalent, research on analogous systems provides insight. For example, the synthesis of spiro[2.5]octane-5,7-dione involves an intramolecular cyclization where the reaction mechanism can be computationally explored. researchgate.net The spirocyclic structure is known to create significant angle strain, which can favor ring-opening reactions when the molecule is subjected to nucleophilic attack. Computational modeling can be used to optimize transition states and rationalize side reactions. For other spirocyclic systems, tandem reactions involving 1,5-hydrogen atom transfer followed by rearrangement have been computationally and experimentally investigated to understand the formation of complex scaffolds.
Molecular Dynamics Simulations for Dynamic Behavior
For spiro compounds, MD simulations are particularly useful for understanding their behavior in different environments. For instance, detailed MD simulations have been performed on spiro[indene-2,2′- smolecule.comoxathiazine]-1,3-diones to study their interaction and binding with DNA. tandfonline.comnih.gov These simulations, which can be run for nanoseconds, provide data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonding, revealing the stability and nature of the complex formed. tandfonline.comnih.gov Similarly, MD simulations have been used to investigate the properties of spiro-based electrolytes in solution and to study potent enzyme inhibitors, such as spiroquinoxalinopyrrolidine hybrids, confirming experimental findings. rsc.org
Table 2: Key Parameters from a Representative Molecular Dynamics Simulation (Data is illustrative for a spirocyclic system interacting with a biological target, not this compound)
| Parameter | Description | Typical Finding | Source |
|---|---|---|---|
| RMSD | Root-Mean-Square Deviation of atomic positions, measures the stability of the simulated system. | A plateau in the RMSD plot indicates the system has reached equilibrium. | tandfonline.comnih.gov |
| RMSF | Root-Mean-Square Fluctuation of individual atoms, indicates flexibility. | Higher RMSF values for certain regions suggest greater mobility. | tandfonline.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property, in this case, focusing on physicochemical characteristics rather than biological activity. The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
A wide variety of molecular descriptors can be calculated, falling into categories such as constitutional, topological, geometric, and electronic descriptors. QSAR studies on heterocyclic compounds often employ large pools of descriptors to build robust predictive models. researchgate.net For spiro-oxindole inhibitors, 3D-QSAR models have been developed to understand their interaction with protein targets. sioc-journal.cn
For compounds related to this compound, such as 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, various molecular descriptors have been computationally predicted and are available in public databases. These descriptors provide a quantitative basis for comparing molecules and predicting their properties.
Table 3: Calculated Molecular Descriptors for a Related Spirocyclic Compound (Data for 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione)
| Descriptor | Description | Value | Source |
|---|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 170.16 g/mol | ambeed.com |
| XLogP3 | A computed value for the octanol-water partition coefficient, a measure of lipophilicity. | 0.97 | ambeed.com |
| TPSA | Topological Polar Surface Area, the sum of surfaces of polar atoms in a molecule. | 52.6 Ų | ambeed.com |
| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | 0 | ambeed.com |
| Number of H-bond Acceptors | The number of atoms that can accept a hydrogen bond. | 4 | ambeed.com |
Polymer Chemistry and Material Science Applications
Radical Ring-Opening Polymerization (rROP) of 1-Vinyl-5,7-dioxaspiro[2.5]octan-6-one
The vinyl-substituted derivative, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one, is a key monomer that undergoes radical ring-opening polymerization (rROP). acs.orgacs.org This process leverages the high reactivity of the vinyl group for initiation and the strain of the cyclopropane (B1198618) ring to drive the ring-opening reaction.
The rROP of 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one yields polymers that can incorporate a mix of structural units. acs.org The polymerization, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can proceed through different pathways. acs.org One pathway involves the opening of the cyclopropane ring, which leads to the formation of a poly(ether-ester) backbone. acs.orgresearchgate.net The polymerization of vinylcyclopropanes that also contain a cyclic acetal (B89532) group can result in either single or double ring-opening, depending on the size of the acetal ring. sci-hub.box For instance, monomers with a seven-membered acetal ring tend to undergo double ring-opening, while those with five- or six-membered rings primarily undergo single ring-opening. sci-hub.box
Table 1: Radical Polymerization of 1-Vinyl-5,7-dioxaspiro[2.5]octan-6-one
| Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (Molecular Weight) |
|---|---|---|---|---|---|
| AIBN | Benzene | 60 | 40 | 85 | 9,700 |
| BPO | Benzene | 80 | 20 | 75 | 6,800 |
| DTBP | Chlorobenzene | 120 | 20 | 72 | 15,000 |
Data sourced from Sanda et al., 1994. acs.org
The mechanism of rROP for this monomer is a specific example of a broader class of radical addition-fragmentation reactions. cmu.eduresearchgate.net The process begins with the addition of a propagating radical to the vinyl group's double bond. cmu.edu This creates a highly energetic intermediate radical adjacent to the strained cyclopropane ring. acs.org The strain in the three-membered ring facilitates a rapid fragmentation, or ring-opening, process. cmu.eduwikipedia.org This fragmentation step is a β-scission reaction that cleaves one of the carbon-carbon bonds of the cyclopropane ring, thereby relieving the ring strain and forming a more stable radical. cmu.edu This new radical then continues the polymerization by adding to another monomer molecule. wikipedia.org This sequence of addition and fragmentation steps is repeated, leading to the formation of the final polymer chain. researchgate.net
A significant advantage of using spiro monomers in ring-opening polymerizations is the potential for reduced volume shrinkage or even volume expansion during the reaction. acs.org While conventional polymerization of vinyl monomers typically results in significant shrinkage, the ring-opening mechanism of spiro compounds can counteract this effect. acs.orgrsc.org This is because the cleavage of a cyclic structure and formation of a linear polymer chain can lead to an increase in volume. acs.org The polymers obtained from 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one have been characterized by their thermal properties. For example, the glass transition temperature (Tg) of the resulting polymer is a key property, with a reported value of approximately 27°C. acs.org
Cationic Ring-Opening Polymerization of Spiroorthoesters (General Context)
Spiroorthoesters, a class of compounds related to 5,7-dioxaspiro[2.5]octan-6-one, are well-known for their ability to undergo cationic ring-opening polymerization (CROP). acs.orgrsc.org This type of polymerization is typically initiated by cationic species generated from substances like SnCl₄. acs.org The polymerization of spiroorthoesters is highly dependent on temperature and can proceed via two main pathways: single ring-opening (SRO) or double ring-opening (DRO). rsc.org At lower temperatures (e.g., 0°C), the reaction favors the formation of poly(cyclic orthoester) structures through the opening of just one ring. acs.org As the temperature increases (e.g., to 120°C), an acid-catalyzed intermolecular isomerization can occur, leading to the formation of poly(ether-ester) units through a double ring-opening mechanism. acs.orgrsc.org This ability to control the polymer structure by adjusting the reaction temperature is a valuable feature of spiroorthoester polymerization. acs.org Furthermore, the extent of double ring-opening influences the volume change during polymerization; a higher proportion of poly(ether-ester) units helps to suppress shrinkage. acs.org
Controlled Polymerization Techniques (e.g., RAFT Polymerization)
To achieve better control over polymer architecture, molecular weight, and polydispersity, controlled polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method of controlled radical polymerization. wikipedia.orgdntb.gov.ua The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with well-defined structures. wikipedia.orgresearchgate.net This technique is compatible with a wide array of functional monomers. cmu.edu For vinyl-functionalized monomers like 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one, RAFT offers a pathway to create well-defined block copolymers, star polymers, and other complex architectures. researchgate.net The retention of the thiocarbonylthio group at the end of the polymer chain allows the polymer to act as a macro-RAFT agent for subsequent polymerizations, enabling the creation of block copolymers. researchgate.net
Development of Functionalized and Degradable Polymers from Spiro Monomers
The ring-opening polymerization of spiro monomers is a powerful strategy for creating functional and degradable polymers. The inclusion of linkages such as ester, acetal, or carbonate groups within the polymer backbone, which occurs during the ring-opening process, renders the resulting materials susceptible to degradation, particularly through hydrolysis under acidic conditions. rsc.orgresearchgate.net Spirocyclic polyacetals, for example, have been shown to degrade into small molecules and oligomeric byproducts in an acidic environment. rsc.org This degradability is a highly sought-after characteristic for applications in biomedical fields, such as drug delivery systems and temporary implants, as well as for developing more environmentally friendly plastics. researchgate.netnih.govdigitellinc.com By carefully selecting the spiro monomer and polymerization method, polymers can be designed with specific degradation rates and functionalities to meet the demands of advanced material applications. researchgate.netresearchgate.net
Despite a comprehensive search for scholarly articles and research data, there is a notable lack of specific information regarding the applications of homopolymers derived solely from this compound in advanced materials, excluding biomedical clinical applications. The existing body of scientific literature primarily focuses on the synthesis of the monomer, its derivatives, and the general characteristics of related aliphatic polycarbonates.
General discussions on aliphatic polycarbonates suggest potential utility in areas requiring biodegradable plastics. However, without specific data on the thermal, mechanical, and chemical properties of poly(this compound), any suggested applications in advanced materials would be purely speculative. Detailed research findings and data tables, which are essential for substantiating claims of performance in specific material science applications, are not present in the available literature.
Therefore, this section cannot be completed with the required level of scientific accuracy and detail as per the user's instructions, due to the absence of relevant research data in the public domain.
No Published Data on the Synthetic Applications of this compound
Following a comprehensive review of scientific literature, no specific data or research findings were identified for the chemical compound This compound in the context of its application as a building block or intermediate in advanced organic synthesis for the specified target molecules.
Extensive searches were conducted to find information regarding the role of this compound in the construction of complex molecules and its use as a precursor for various heterocyclic compounds. However, the current body of scientific literature does not appear to contain studies detailing its use in the synthesis of:
Beta-Lactams
Diketopiperazines
Bis-benzimidazoles
Other nitrogen-containing heterocycles
Furthermore, no information was found on the utilization of this compound in total synthesis strategies, including as a precursor for antiviral agents.
While there is extensive research on the synthesis of the aforementioned heterocyclic compounds from various other starting materials, and on the chemical applications of other structurally related spirocyclic compounds, the specific synthetic utility of this compound for these purposes is not documented in the available resources. Therefore, the detailed article requested cannot be generated based on existing scientific evidence.
Applications As Key Building Blocks and Intermediates in Advanced Organic Synthesis
Development of Spiro-Activated Electrophiles
The concept of "spiro-activation" refers to the enhanced reactivity of a functional group due to its incorporation into a spirocyclic system. In the case of 5,7-Dioxaspiro[2.5]octan-6-one, the cyclopropane (B1198618) ring is activated towards nucleophilic attack by the adjacent electron-withdrawing ketone functionality within the dioxanone ring. This activation is a consequence of the particular spatial arrangement of the orbitals in the spiro-fused system.
The electrophilicity of the cyclopropane ring in such systems is significantly influenced by the substituents on the rings. The presence of the ketone group in this compound polarizes the C-C bonds of the cyclopropane, making them more susceptible to cleavage by nucleophiles. This reactivity is central to its utility in generating complex molecular scaffolds.
Research in the broader field of spiro-activated cyclopropanes has demonstrated that these entities can undergo ring-opening reactions with a variety of nucleophiles. This process allows for the introduction of new functional groups and the creation of acyclic structures with defined stereochemistry, which are valuable in the synthesis of natural products and pharmaceuticals. While specific studies detailing this compound as a spiro-activated electrophile are not extensively documented in publicly available literature, its structural analogy to other well-studied spiro-activated cyclopropanes suggests its potential in similar synthetic transformations.
Intermediate in Fine Chemical Synthesis
As an intermediate, this compound offers a compact and functionalized core that can be elaborated into more complex target molecules. The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The structural motifs present in this compound are relevant to the construction of such high-value products.
The dioxanone portion of the molecule can be seen as a protected or latent form of other functional groups. For instance, hydrolysis of the acetal-like structure could reveal a diol and a ketone, while reduction of the ketone could lead to a spirocyclic alcohol. The cyclopropane ring itself is a versatile functional group, capable of participating in various transformations, including cycloadditions and rearrangements, to build molecular complexity rapidly.
While detailed synthetic routes employing this compound as a key intermediate are not widespread in the literature, its constituent parts are found in numerous biologically active compounds and advanced materials. The strategic use of this spirocycle could, therefore, provide efficient pathways to novel chemical entities.
Future Research Directions and Unexplored Avenues for 5,7 Dioxaspiro 2.5 Octan 6 One
Development of Novel and Efficient Asymmetric Synthetic Routes
The spirocenter of 5,7-Dioxaspiro[2.5]octan-6-one is a stereogenic quaternary carbon, meaning the molecule can exist as a pair of enantiomers. Accessing enantiomerically pure spirocyclic compounds is of paramount importance, as the three-dimensional arrangement of atoms often dictates biological activity and material properties. researchgate.net Consequently, a significant future challenge is the development of asymmetric syntheses to produce enantiopure forms of this compound.
Potential strategies to achieve this include:
Asymmetric Cyclopropanation: A key step in the synthesis would be the formation of the cyclopropane (B1198618) ring. Future work could explore the asymmetric cyclopropanation of a precursor like a cyclic ketene (B1206846) acetal (B89532) using chiral catalysts, such as those based on copper, rhodium, or palladium.
Organocatalytic Approaches: The use of small-molecule chiral organocatalysts could provide a powerful, metal-free method for constructing the spirocyclic core with high enantioselectivity.
Kinetic Resolution: An alternative approach involves the kinetic resolution of a racemic mixture of this compound or a key intermediate, using chiral catalysts or enzymes to selectively react with one enantiomer, leaving the other enriched.
The development of such methods is crucial for exploring the potential of this scaffold in chiral applications, including as a building block for pharmaceuticals or as a component of chiral ligands. researchgate.net
Exploration of Underutilized Reactivity Profiles
The structure of this compound contains multiple reactive sites whose chemistry remains largely unexplored. Future research should systematically investigate the reactivity of the cyclopropane ring, the carbonate functional group, and the carbon atoms adjacent to the carbonyl group.
Cyclopropane Ring-Opening: The strained cyclopropane ring is susceptible to ring-opening reactions. Investigations could focus on reactions with nucleophiles, electrophiles, or transition metals to generate novel, more complex structures. This could serve as a pathway to functionalized cyclohexane (B81311) derivatives that are otherwise difficult to synthesize.
Carbonate Moiety Reactions: The carbonate group can undergo nucleophilic attack, leading to the opening of the six-membered ring. Studying its reactions with various nucleophiles (e.g., amines, alcohols, thiols) could yield a family of new compounds with tailored functional groups.
Enolate and Alpha-Functionalization Chemistry: The protons on the carbon atom adjacent to both the carbonyl group and the spirocenter could be abstracted to form an enolate. This intermediate could then be reacted with various electrophiles. This approach, analogous to the stereoselective hydroxylation observed in related spiro orgsyn.orgnuph.edu.uaoctan-4-ones, would allow for the precise introduction of new functionalities onto the spirocyclic framework. researchgate.net
Design of Next-Generation Spiro-Based Monomers for Polymer Science
One of the most promising, yet underdeveloped, applications for this compound is in polymer science. Cyclic esters and carbonates, particularly six-membered rings, are excellent monomers for Ring-Opening Polymerization (ROP). mdpi.comrecercat.cat The six-membered ring of this compound makes it a thermodynamically viable candidate for ROP, a process that could lead to novel aliphatic polycarbonates.
A key precedent for this is the successful synthesis and radical ring-opening polymerization of a closely related derivative, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one. acs.org This finding strongly suggests that the parent compound could also serve as a valuable monomer. Future research in this area should focus on:
Controlled ROP: Investigating various catalytic systems (anionic, cationic, organocatalytic) to achieve controlled ROP, allowing for precise control over polymer molecular weight and architecture.
Polymer Properties: Characterizing the resulting polycarbonates to determine their thermal, mechanical, and degradation properties. The presence of the cyclopropane ring in the polymer backbone could impart unique characteristics, such as increased rigidity or novel degradation pathways.
Biodegradable Materials: Given that aliphatic polycarbonates are known for their biodegradability, polymers derived from this compound could be developed as new, sustainable materials for biomedical or environmental applications.
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
To fully exploit the synthetic and polymerization potential of this compound, a deep mechanistic understanding of its reactions is necessary. Future studies should employ advanced analytical techniques to elucidate reaction pathways and kinetics.
In Situ Monitoring: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be used to monitor the progress of reactions, particularly ROP, in real-time. This would enable the identification of transient intermediates and provide insight into the reaction mechanism.
Kinetic Analysis: Detailed kinetic studies of polymerization or ring-opening reactions would help in optimizing reaction conditions and understanding the factors that control reactivity and selectivity.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the transition states of potential reaction pathways. For instance, computational studies could predict whether polymerization is more likely to proceed via opening of the carbonate ring or the cyclopropane ring under different conditions, guiding experimental design.
Integration into Supramolecular Assemblies or Self-Healing Materials
The rigid, well-defined three-dimensional structure of the spiro[2.5]octane framework makes it an attractive building block, or scaffold, for creating larger, highly organized structures. Future research could explore the incorporation of this motif into more complex systems. By attaching recognition motifs or reactive groups, derivatives of this compound could be used to construct:
Supramolecular Cages and Frameworks: The defined geometry of the spirocycle could be used to direct the self-assembly of complex host-guest systems or porous materials.
Self-Healing Polymers: The carbonate linkage within the structure is a key feature. By incorporating this monomer into a polymer network, the carbonate bonds could act as reversible links. Under specific stimuli (e.g., heat, pH change), these bonds could break and reform, imparting self-healing properties to the material.
New Applications as Specialized Reagents or Catalysts
Beyond its use as a monomer or scaffold, this compound and its derivatives have the potential to be developed into valuable reagents or catalysts for organic synthesis. This is exemplified by the related compound, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, which is used as a reagent in the synthesis of biologically active bis-benzimidazoles. chemicalbook.com
Future directions could include:
Novel Building Blocks: The compound could serve as a stable precursor to highly reactive or functionally dense cyclopropane derivatives for use in medicinal chemistry and natural product synthesis.
Development of Chiral Ligands: Enantiomerically pure derivatives could be synthesized and evaluated as chiral ligands in asymmetric catalysis. The rigid spiro backbone would provide a well-defined steric environment, which is a key attribute for an effective chiral ligand.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dioxaspiro[2.5]octan-6-one, and how can their efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated ketones or lactones. For example, spirocyclic systems can be constructed via [2+1] cycloaddition reactions using carbene precursors. Optimization may include adjusting reaction solvents (e.g., 2-methoxyethanol), initiators (e.g., potassium 4-methoxyphenoxide), and temperature to control molecular weight distribution, as demonstrated in analogous spirocyclic polymerizations . Characterization of intermediates via NMR and mass spectrometry is critical to confirm regioselectivity and purity .
Q. How is the structural elucidation of this compound conducted using spectroscopic techniques?
- Methodological Answer : X-ray crystallography is definitive for confirming spirocyclic geometry. For solution-phase analysis, and NMR are used to identify proton environments (e.g., deshielded carbonyl protons at δ 4.8–5.2 ppm) and quaternary carbons. IR spectroscopy verifies lactone carbonyl stretches (~1750 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula. Cross-validation with computational methods (DFT) can resolve ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. What kinetic and mechanistic insights guide the living polymerization of related spirocyclic compounds, and how can these be applied to this compound derivatives?
- Methodological Answer : Living polymerization of spirocyclic monomers (e.g., 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one) follows first-order kinetics, with linear molecular weight vs. conversion plots indicating minimal chain termination. Initiator selection (e.g., phenoxide salts) and incremental monomer addition are critical for controlled propagation. Rate constants () can be derived via NMR monitoring of monomer consumption. Applying this to 5,7-Dioxaspiro derivatives requires tuning steric hindrance at the spiro center to balance reactivity and stability .
Q. How can stereoselective synthesis strategies, such as electrocatalytic MIRC reactions, be adapted for functionalizing this compound?
- Methodological Answer : Electrocatalytic Michael-initiated ring-closure (MIRC) enables stereoselective cyclopropanation under mild conditions. For spiro systems, electrochemical reduction of barbituric acids generates nucleophiles that attack α,β-unsaturated esters, forming spirocyclopropanes with >90% diastereomeric excess. Key parameters include electrode material (Pt/C), current density (5–10 mA/cm), and electrolyte choice (LiClO in acetonitrile). Adapting this to 5,7-Dioxaspiro derivatives may require modifying electrophilic olefin substrates to accommodate steric constraints .
Q. What methodologies are critical for resolving contradictions in spectroscopic data or reactivity profiles of spirocyclic compounds?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Multi-technique validation (e.g., combining NOESY NMR for spatial proximity with variable-temperature studies to assess dynamic effects) is essential. For reactivity discrepancies, isotopic labeling ( or ) can track mechanistic pathways. Computational modeling (MD simulations, QM/MM) helps correlate experimental data with theoretical intermediates. Systematic reproducibility checks, as outlined in the Beilstein Journal’s experimental guidelines, ensure robustness .
Data Reporting and Reproducibility
Q. How should researchers document experimental procedures for spirocyclic compound synthesis to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal’s standards: report full synthetic protocols (solvents, catalysts, temperatures) in the main text or supplementary materials. Include characterization data (NMR shifts, HRMS m/z) for all new compounds. For known compounds, cite literature spectra and provide purity metrics (HPLC, elemental analysis). Use standardized nomenclature (IUPAC) and avoid ambiguous abbreviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
